7-methyl-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
7-Methyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C11H8O3, is characterized by a chromene core substituted with a methyl group and an aldehyde functional group.
Biochemical Analysis
Biochemical Properties
7-methyl-4-oxo-4H-chromene-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the compound’s role in metabolic pathways involving aldehyde metabolism . Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular behavior . In some studies, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, the compound’s interaction with aldehyde dehydrogenase can inhibit the enzyme’s activity, affecting the metabolism of aldehydes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which play key roles in the metabolism of aldehydes and other organic compounds . These interactions can influence metabolic flux and the levels of various metabolites within cells . The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites . Understanding these transport mechanisms is crucial for elucidating the compound’s cellular effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of the compound within cells is essential for understanding its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4-oxo-4H-chromene-3-carbaldehyde typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-oxo-4H-chromene-3-carbaldehyde and malononitrile or cyanoacetates in the presence of a base such as piperidine . The reaction proceeds under mild conditions, often in an ethanol-water mixture, making it environmentally friendly.
Industrial Production Methods: The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chromene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: 7-methyl-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 7-methyl-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted chromenes depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The biological activity of 7-methyl-4-oxo-4H-chromene-3-carbaldehyde is attributed to its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The chromene core is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Oxo-4H-chromene-3-carbaldehyde: Lacks the methyl group, resulting in different biological activity.
7-Methyl-4-oxo-4H-chromene-2-carbaldehyde: Differently substituted, leading to variations in reactivity and applications.
Uniqueness: 7-Methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the aldehyde functional group allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
7-methyl-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-2-3-9-10(4-7)14-6-8(5-12)11(9)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGHZEZHBKSGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446391 | |
Record name | 7-methyl-4-oxo-4H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40682-97-1 | |
Record name | 7-methyl-4-oxo-4H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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